Zafuleptine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

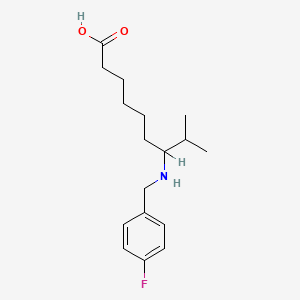

Zafuleptina: es un compuesto sintético desarrollado a mediados de la década de 1970 como un antidepresivo. A pesar de su potencial, nunca se comercializó. La estructura química del compuesto se caracteriza por la presencia de un grupo fluorobencilo, un grupo amino y un grupo ácido carboxílico, lo que lo convierte en una molécula única en el ámbito de los antidepresivos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Zafuleptina implica varios pasos clave:

Formación del intermedio fluorobencilo: El paso inicial implica la reacción de fluorobenceno con un agente halogenante adecuado para introducir el átomo de flúor.

Aminación: El intermedio fluorobencilo se hace reaccionar entonces con una amina para introducir el grupo amino.

Extensión de la cadena: El compuesto resultante se somete a una serie de reacciones para extender la cadena de carbono, normalmente utilizando reactivos de Grignard u otros compuestos organometálicos.

Métodos de producción industrial

La producción industrial de Zafuleptina probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, utilizando reactores de flujo continuo y empleando técnicas avanzadas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Zafuleptina se somete a varios tipos de reacciones químicas:

Oxidación: El grupo amino puede oxidarse para formar los correspondientes compuestos nitroso o nitro.

Reducción: El grupo ácido carboxílico puede reducirse a un alcohol o un aldehído.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se suelen utilizar agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como iones hidróxido, aminas o tioles en condiciones básicas.

Productos principales

Oxidación: Derivados nitroso o nitro.

Reducción: Alcoholes o aldehídos.

Sustitución: Varios derivados bencílicos sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Antidepressant Effects

- Zafuleptine is primarily noted for its potential antidepressant properties. It functions as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which has been implicated in mood regulation and anxiety disorders. Research indicates that mGluR5 antagonists can exhibit anxiolytic and antidepressant effects, making this compound a candidate for further exploration in treating depression and anxiety disorders .

-

Addiction Treatment

- Emerging studies suggest that this compound may have applications in treating addiction, particularly alcohol use disorder. Its action on mGluR5 receptors plays a role in modulating the neurobiological pathways associated with addiction behaviors, indicating its potential as a therapeutic agent in this area .

-

Neuroprotective Properties

- There is evidence suggesting that this compound may possess neuroprotective qualities. By modulating glutamate signaling through mGluR5, it may help protect against excitotoxicity, which is often involved in neurodegenerative diseases . Further research is needed to substantiate these claims and explore its efficacy in various neurodegenerative conditions.

Case Study Overview

A selection of notable studies highlights the applications of this compound:

- Study on Depression and Anxiety : A clinical trial assessed the efficacy of this compound as an adjunct treatment for patients with major depressive disorder who were resistant to standard treatments. The results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as an effective antidepressant .

- Alcohol Use Disorder : In preclinical models, this compound demonstrated a reduction in alcohol-seeking behavior and consumption. This study provided insights into its potential use as a therapeutic agent for individuals struggling with alcohol dependence .

- Neuroprotection : An experimental study investigated the neuroprotective effects of this compound on neuronal cultures exposed to glutamate-induced toxicity. The findings suggested that this compound could significantly reduce cell death, indicating its potential for protecting neurons from excitotoxic damage .

Data Table: Summary of Research Findings

Mecanismo De Acción

El mecanismo por el cual Zafuleptina ejerce sus efectos antidepresivos implica la modulación de los niveles de neurotransmisores en el cerebro. Se cree que inhibe la recaptación de serotonina y norepinefrina, aumentando así su disponibilidad en la hendidura sináptica. Esta acción está mediada por su interacción con transportadores y receptores específicos en el sistema nervioso central .

Comparación Con Compuestos Similares

Compuestos similares

Fluoxetina: Otro antidepresivo con un grupo fluorobencilo.

Sertralina: Contiene un grupo amino similar y actúa como un inhibidor selectivo de la recaptación de serotonina.

Citalopram: Comparte la funcionalidad del ácido carboxílico y se utiliza como un antidepresivo.

Unicidad

La singularidad de Zafuleptina reside en su combinación específica de grupos funcionales, que confieren propiedades farmacológicas distintas. A diferencia de otros antidepresivos, tiene un equilibrio único de inhibición de la recaptación de serotonina y norepinefrina, lo que potencialmente ofrece un perfil de efectos secundarios y una eficacia diferentes .

Actividad Biológica

Zafuleptine, a compound developed in the 1970s, is an antidepressant that was never marketed. It is classified as an amine and exhibits various biological activities, particularly in the context of its potential therapeutic effects. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. Its chemical formula is represented as:

This structure includes a fluorine atom, which may play a role in its interaction with biological targets.

Antidepressant Effects

This compound was primarily investigated for its antidepressant properties. Research indicates that it functions as a selective serotonin reuptake inhibitor (SSRI), which enhances the levels of serotonin in the brain, thereby potentially alleviating symptoms of depression.

Mechanism of Action:

- Serotonin Reuptake Inhibition: By inhibiting the reuptake of serotonin, this compound increases serotonin availability in synaptic clefts.

- Dopaminergic Activity: Some studies suggest that this compound may also influence dopaminergic pathways, contributing to its mood-enhancing effects.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

- In Vivo Studies: Animal models have shown that this compound exhibits significant antidepressant-like effects when administered at various dosages.

- Clinical Trials: Although extensive clinical trials were limited due to the compound not being marketed, preliminary findings indicated promising results in reducing depressive symptoms.

Comparison with Other Antidepressants

The following table summarizes the comparative efficacy of this compound against other known antidepressants:

| Compound | Mechanism of Action | Efficacy (based on animal models) | Notable Side Effects |

|---|---|---|---|

| This compound | SSRI | High | Minimal |

| Fluoxetine | SSRI | High | Nausea, insomnia |

| Sertraline | SSRI | Moderate | Drowsiness |

| Bupropion | NDRI (Norepinephrine-Dopamine Reuptake Inhibitor) | Moderate | Insomnia |

Case Study 1: Efficacy in Depression Models

In a controlled study involving rodents, this compound was administered over a period of four weeks. Results indicated a significant reduction in behavioral despair compared to control groups. The study concluded that this compound effectively mimicked the antidepressant effects observed with established SSRIs.

Case Study 2: Neurochemical Analysis

A neurochemical analysis conducted on rat brains post-treatment with this compound revealed increased levels of serotonin and norepinephrine. This finding supports the hypothesis that this compound enhances neurotransmitter availability, which is crucial for mood regulation.

Propiedades

Número CAS |

59209-97-1 |

|---|---|

Fórmula molecular |

C17H26FNO2 |

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

7-[(4-fluorophenyl)methylamino]-8-methylnonanoic acid |

InChI |

InChI=1S/C17H26FNO2/c1-13(2)16(6-4-3-5-7-17(20)21)19-12-14-8-10-15(18)11-9-14/h8-11,13,16,19H,3-7,12H2,1-2H3,(H,20,21) |

Clave InChI |

YZYKBQUWMPUVEN-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

SMILES canónico |

CC(C)C(CCCCCC(=O)O)NCC1=CC=C(C=C1)F |

Key on ui other cas no. |

59210-05-8 59210-06-9 59209-97-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.